Crystallization Suppression vs. Para-Terphenyl Analogs
The m-terphenyl substitution pattern on the amino group introduces steric hindrance that reduces intermolecular interaction and suppresses crystallization in thin films relative to para-substituted analogs [1]. This morphological stability is critical for achieving uniform charge transport layers in OLED devices.
| Evidence Dimension | Crystallization tendency in thin films |
|---|---|
| Target Compound Data | Suppressed crystallization (qualitative) |
| Comparator Or Baseline | Para-substituted aromatic amines (e.g., 4-amino-p-terphenyl) |
| Quantified Difference | Reduced intermolecular interaction due to steric hindrance (quantified difference not numerically reported) |
| Conditions | Amorphous thin films for OLED hole transport layers |
Why This Matters
Reduced crystallization ensures uniform film morphology, which is essential for consistent device performance and longevity in OLED applications.
- [1] USPTO Report. Aromatic Amine Derivative and Organic Electroluminescent Element Employing the Same. US Patent Application 20100141126, filed 2010-06-10, paragraph [0015]. View Source
